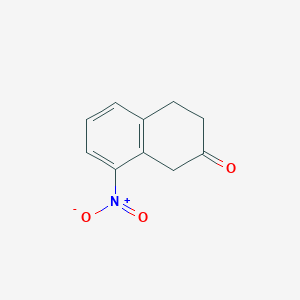

8-Nitro-2-tetralone

CAS No.: 909095-48-3

Cat. No.: VC3295486

Molecular Formula: C10H9NO3

Molecular Weight: 191.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 909095-48-3 |

|---|---|

| Molecular Formula | C10H9NO3 |

| Molecular Weight | 191.18 g/mol |

| IUPAC Name | 8-nitro-3,4-dihydro-1H-naphthalen-2-one |

| Standard InChI | InChI=1S/C10H9NO3/c12-8-5-4-7-2-1-3-10(11(13)14)9(7)6-8/h1-3H,4-6H2 |

| Standard InChI Key | VVKOGCRGSOMTDD-UHFFFAOYSA-N |

| SMILES | C1CC2=C(CC1=O)C(=CC=C2)[N+](=O)[O-] |

| Canonical SMILES | C1CC2=C(CC1=O)C(=CC=C2)[N+](=O)[O-] |

Introduction

Physical and Chemical Properties

Basic Physicochemical Properties

8-Nitro-2-tetralone possesses distinctive physical and chemical properties that determine its behavior in chemical reactions and its potential applications. The following table summarizes the key physicochemical properties of the compound:

It's important to note that some physical properties, such as boiling point and density, are predicted values rather than experimentally determined measurements, which is common for specialty chemicals with limited industrial production .

Structural Characteristics

8-Nitro-2-tetralone is characterized by its unique structural features that contribute to its chemical reactivity. The compound consists of a tetralone core (3,4-dihydronaphthalen-2(1H)-one) with a nitro group (-NO₂) positioned at the 8-position of the aromatic ring .

The molecule contains three key functional groups:

-

A ketone group at the 2-position

-

A nitro group at the 8-position

-

A partially reduced naphthalene core (tetralin)

This arrangement of functional groups creates a molecule with both electrophilic and nucleophilic reactive sites. The nitro group, being strongly electron-withdrawing, influences the electronic distribution throughout the molecule, particularly affecting the aromatic ring's reactivity . The ketone functionality provides an additional reactive center that can participate in various transformations, including condensation reactions and nucleophilic additions.

The position of the nitro group at C-8 distinguishes this compound from its isomers (such as 6-nitro-2-tetralone and 7-nitro-2-tetralone) and likely influences its reactivity patterns and potential applications in distinct ways .

Synthesis Methods

Purification and Characterization

After synthesis, 8-Nitro-2-tetralone typically undergoes purification processes to achieve the high purity (≥98%) required for commercial specifications . These purification methods may include:

-

Recrystallization from appropriate solvent systems

-

Column chromatography

-

Filtration techniques

Characterization of the purified compound is commonly performed using analytical techniques such as:

-

High-Performance Liquid Chromatography (HPLC) for purity determination

-

Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation

-

Mass Spectrometry for molecular weight verification

-

Infrared Spectroscopy for functional group identification

The quality control specifications typically include a minimum purity of 98% by HPLC analysis and a maximum moisture content of 0.5% .

Comparative Analysis with Related Compounds

Isomeric Comparison

8-Nitro-2-tetralone belongs to a family of nitro-tetralone isomers that differ in the position of the nitro group on the aromatic ring. Two notable isomers include:

-

6-Nitro-2-tetralone (CAS: 200864-16-0):

-

7-Nitro-2-tetralone (CAS: 122520-12-1):

-

Same molecular formula and weight

-

Nitro group at the 7-position

-

Different electronic and steric properties compared to the 8-nitro isomer

-

The position of the nitro group significantly influences the electronic distribution within the molecule, affecting properties such as:

-

Reactivity patterns

-

Potential biological activities

-

Physical properties like solubility and melting point

-

Spectroscopic characteristics

Future Research Directions

Synthetic Methodology Development

Future research on 8-Nitro-2-tetralone could focus on developing improved synthetic methodologies, including:

-

More selective nitration procedures to enhance yield and purity

-

Green chemistry approaches using less hazardous reagents and conditions

-

Scalable processes suitable for industrial production

-

Stereoselective transformations of the tetralone core

These methodological improvements would facilitate the use of 8-Nitro-2-tetralone in more complex synthetic schemes and potentially reduce production costs .

Exploration of Biological Activities

Given the limited studies on the specific biological activities of 8-Nitro-2-tetralone, there is significant potential for:

-

Screening against various biological targets to identify potential therapeutic applications

-

Structure-activity relationship studies comparing the effects of different nitro-tetralone isomers

-

Investigation of potential antimicrobial, anticancer, or neuropharmacological activities

-

Development of derivatives with enhanced biological profiles

Material Science Applications

The unique electronic properties of nitro-aromatic compounds suggest potential applications in material science:

-

Development of organic electronic materials

-

Exploration of photochemical properties

-

Investigation of potential applications in sensing technologies

-

Utilization in polymer chemistry as functional monomers or modifiers

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume